molecular formula C13H25NO3 B13256220 tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate

tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate

Cat. No.: B13256220
M. Wt: 243.34 g/mol
InChI Key: MMZNFXJMZCYPEW-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an amino group and a tert-butoxy group. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butylamine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor to pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl)oxy]-1H-indole-1-carboxylate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 1-amino-3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-11(2,3)16-9-7-13(14,8-9)10(15)17-12(4,5)6/h9H,7-8,14H2,1-6H3

InChI Key

MMZNFXJMZCYPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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